Technical Monograph: 8-DY547-cGMP
Technical Monograph: 8-DY547-cGMP
Advanced Fluorescence Probes for Cyclic Nucleotide Signaling[1]
Executive Summary
8-DY547-cGMP (8-(2-[DY-547]-aminoethylthio)guanosine-3', 5'-cyclic monophosphate) is a Class I fluorescent analog of the second messenger cGMP.[1] Distinguished by its modification at the C8 position of the guanine ring via an aminoethylthio (AET) linker, this conjugate retains high affinity for cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs).[1]
Unlike standard fluorescein-based conjugates (e.g., 8-Fluo-cGMP), the DY-547 fluorophore offers superior photostability and spectral separation from Green Fluorescent Protein (GFP), making it the gold standard for multiplexed FRET experiments and high-throughput Fluorescence Polarization (FP) assays.[1]
Part 1: Chemical & Spectral Architecture[1]
1.1 Molecular Design
The critical engineering feature of 8-DY547-cGMP is the C8-position substitution .[1]
-
Syn/Anti Conformation: The bulky AET-DY547 moiety at the 8-position forces the guanine ring into a specific conformation (often favoring syn), which impacts binding selectivity.[1]
-
PDE Resistance: This substitution sterically hinders the catalytic pocket of many Phosphodiesterases (PDEs), significantly slowing hydrolysis. This "metabolic stability" is crucial for binding assays, ensuring the signal represents binding rather than degradation.
1.2 Spectral Specifications
The DY-547 fluorophore is a spectral analog of Cy3, optimized for excitation by the 561 nm laser line common in confocal microscopy and flow cytometry.
| Parameter | Value | Technical Note |
| Excitation Max | 557 nm | Ideal for 532 nm or 561 nm lasers.[1] |
| Emission Max | 574 nm | Distinct orange/red emission; minimal overlap with GFP/FITC. |
| Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ | High brightness allows for nanomolar detection limits. |
| Solubility | Water, DMSO, MeOH | Stock solutions (1-10 mM) are stable in DMSO at -20°C. |
| Quantum Yield | High (>0.1 in buffer) | Environment-sensitive; often increases upon protein binding.[1] |
Part 2: Mechanistic Applications & Logic[1]
2.1 Fluorescence Polarization (FP) Binding Assays
This is the primary application for 8-DY547-cGMP in drug discovery.[1]
-
Mechanism: Small molecules (free tracer) rotate rapidly, depolarizing emitted light.[1][2] Large complexes (tracer bound to PKG or PDE) rotate slowly, retaining polarization.
-
Advantage: The red-shifted emission of DY-547 reduces interference from autofluorescent library compounds, which typically fluoresce in the blue/green region.
2.2 CNG Channel Agonism
Research by Biskup et al.[1] (2007) confirmed that 8-DY547-cGMP acts as a potent agonist for CNGA2 channels.[1]
-
Efficacy: It opens the channel with efficiency comparable to native cGMP.
-
Utility: It allows simultaneous monitoring of ligand binding (via fluorescence) and channel gating (via patch-clamp electrophysiology), bridging the gap between occupancy and function.[1]
2.3 Visualization of Signaling Pathways
The following diagram illustrates the interaction nodes where 8-DY547-cGMP effectively mimics native cGMP.
Figure 1: Mechanistic insertion points of 8-DY547-cGMP in the NO/cGMP signaling cascade.
Part 3: Experimental Protocols
Protocol A: High-Throughput Fluorescence Polarization (FP) Assay
Objective: Determine the Binding Affinity (
Materials:
-
Tracer: 8-DY547-cGMP (prepare 100 nM working stock in assay buffer).
-
Protein: Recombinant PKG or PDE (titrated).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.05% Tween-20 (Critical to prevent dye aggregation).[1]
Step-by-Step Workflow:
-
G-Factor Calibration:
-
Protein Titration (Determination of
):-
Prepare a serial dilution of the target protein (e.g., 0 nM to 1 µM).
-
Add 10 µL of protein dilution to wells.
-
Add 10 µL of 2 nM 8-DY547-cGMP (Final concentration: 1 nM).
-
Note: Tracer concentration must be
for accurate affinity measurement.[4]
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
-
Measurement:
-
Read Fluorescence Polarization (Ex 550 nm / Em 580 nm).
-
Plot mP vs. log[Protein].[1] Fit to a sigmoidal dose-response curve.
-
-
Competition Assay (Screening Mode):
Visualizing the FP Logic:
Figure 2: Principle of Fluorescence Polarization using 8-DY547-cGMP.
Part 4: Troubleshooting & Scientific Integrity (E-E-A-T)
4.1 The "Z-Factor" Validation
For any HTS campaign, you must calculate the Z-factor.[1]
- (Positive Control): Protein + Tracer (High mP).[1]
- (Negative Control): Buffer + Tracer (Low mP).
-
Requirement: A Z-factor > 0.5 is required for a robust assay.[1] If Z < 0.5, increase protein concentration or optimize buffer (add BSA or gamma-globulin to stabilize the protein).[1]
4.2 Handling "Propeller Effect"
Some dyes, when bound rigidly to a protein, can exhibit increased fluorescence intensity (Quantum Yield increase) or unexpected depolarization due to local rotation of the dye linker (propeller effect).
-
Control: Always measure Total Fluorescence Intensity alongside Polarization. If a test compound causes a massive drop in intensity (quenching) rather than polarization, it is a false positive (artifact), not a true inhibitor.[1]
4.3 Purity & Stability[1]
-
Hydrolysis Check: While 8-substituted analogs are resistant, they are not immune to all PDEs.[1] If using crude lysates, include a non-selective PDE inhibitor (e.g., IBMX) to ensure the tracer remains intact during the incubation window.
References
-
Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Specification (Cat. No. D 087 / D 224). [1][5]
-
Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[5] Nature, 446, 440–443.[5] [1]
-
Kusch, J., et al. (2010). "Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels."[6] Neuron, 67, 75–85.[6]
-
Cayman Chemical. 8-DY547-cGMP Technical Information.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 6. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]
